molecular formula C28H23ClN2O5S B409736 ETHYL (2Z)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B409736
M. Wt: 535g/mol
InChI Key: CINZKNIIBHFHFP-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, featuring a thiazolopyrimidine core, makes it a promising candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The thiazolopyrimidine core can bind to various biological targets, including enzymes and receptors, leading to the modulation of their activity. This interaction can result in the inhibition of cell proliferation, reduction of inflammation, and antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ETHYL (2Z)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substitution pattern and the presence of both chlorophenyl and methoxyphenyl groups

Properties

Molecular Formula

C28H23ClN2O5S

Molecular Weight

535g/mol

IUPAC Name

ethyl (2Z)-2-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H23ClN2O5S/c1-4-35-27(33)24-16(2)30-28-31(25(24)18-8-6-10-20(14-18)34-3)26(32)23(37-28)15-21-11-12-22(36-21)17-7-5-9-19(29)13-17/h5-15,25H,4H2,1-3H3/b23-15-

InChI Key

CINZKNIIBHFHFP-HAHDFKILSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)Cl)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Cl)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Cl)S2)C

Origin of Product

United States

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